molecular formula C6H6N2O2 B1326494 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde CAS No. 1001620-75-2

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde

Cat. No.: B1326494
CAS No.: 1001620-75-2
M. Wt: 138.12 g/mol
InChI Key: CQNHSZODMVJXDJ-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a methyl group at the first position, a carbonyl group at the sixth position, and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid.

    Reduction: Formation of 1-Methyl-6-hydroxy-1,6-dihydropyridazine-4-carbaldehyde.

    Substitution: Formation of various substituted pyridazine derivatives depending on the substituents introduced.

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde involves its interaction with specific molecular targets. The carbonyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Uniqueness

1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde is unique due to the presence of the aldehyde group at the fourth position, which imparts distinct reactivity and potential applications compared to similar compounds. The specific arrangement of functional groups allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-6-oxopyridazine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-8-6(10)2-5(4-9)3-7-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNHSZODMVJXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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